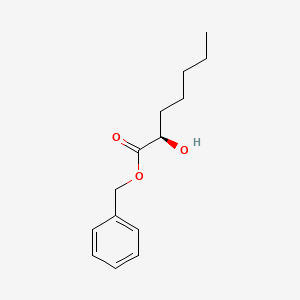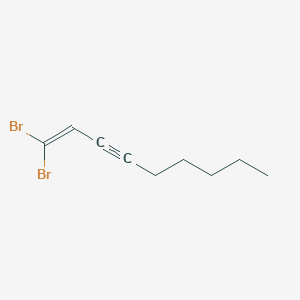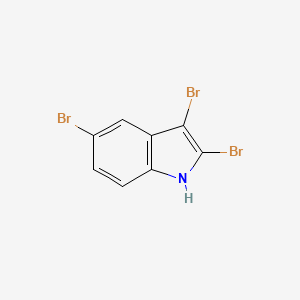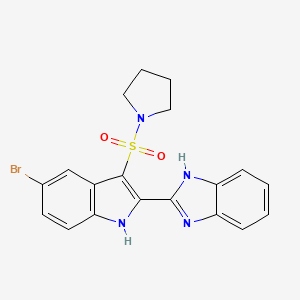![molecular formula C20H17ClN2O2 B12611222 N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 648922-66-1](/img/structure/B12611222.png)
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylamino group attached to a phenyl ring, which is further connected to a chlorinated hydroxybenzamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with a suitable precursor to form the benzylamino intermediate.
Coupling with Chlorinated Hydroxybenzamide: The benzylamino intermediate is then coupled with 5-chloro-2-hydroxybenzamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorinated benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The benzylamino group may facilitate binding to enzymes or receptors, while the chlorinated hydroxybenzamide moiety can modulate the compound’s reactivity and stability. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Aminophenyl)]-5-chloro-2-hydroxybenzamide: Lacks the benzyl group, which may affect its binding affinity and reactivity.
N-[3-(Benzylamino)phenyl]-2-hydroxybenzamide: Lacks the chlorine atom, which can influence its chemical properties and biological activity.
N-[3-(Benzylamino)phenyl]-5-chloro-4-hydroxybenzamide: Has a different position of the hydroxy group, potentially altering its reactivity and interactions.
Uniqueness
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide stands out due to the specific combination of functional groups, which imparts unique chemical properties and biological activities
Eigenschaften
CAS-Nummer |
648922-66-1 |
|---|---|
Molekularformel |
C20H17ClN2O2 |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
N-[3-(benzylamino)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-15-9-10-19(24)18(11-15)20(25)23-17-8-4-7-16(12-17)22-13-14-5-2-1-3-6-14/h1-12,22,24H,13H2,(H,23,25) |
InChI-Schlüssel |
MVODGFIONLNZRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B12611139.png)

![Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate](/img/structure/B12611149.png)






![3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl-](/img/structure/B12611190.png)
![3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione](/img/structure/B12611199.png)
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)
![4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl](/img/structure/B12611208.png)

